molecular formula C198H241N29O22S2 B13398334 1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-morpholin-4-ylnaphthalen-2-yl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enamide

1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-morpholin-4-ylnaphthalen-2-yl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enamide

Cat. No.: B13398334
M. Wt: 3443 g/mol
InChI Key: ORQMNMXYJOOVSG-UHFFFAOYSA-N
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Description

The compound “1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-morpholin-4-ylnaphthalen-2-yl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enamide” is a complex organic molecule that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex compounds typically involves multi-step organic reactions. Common synthetic routes may include:

    Nucleophilic Substitution Reactions: Introduction of cyano groups.

    Amidation Reactions: Formation of amide bonds.

    Sulfonation Reactions: Introduction of sulfonamide groups.

Industrial Production Methods

Industrial production of these compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation and nitration reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions.

Scientific Research Applications

Chemistry

    Fluorescent Probes: Used in fluorescence spectroscopy for studying molecular interactions.

    Catalysts: Employed in catalytic reactions due to their unique electronic properties.

Biology

    Biomolecular Labeling: Used to label proteins and nucleic acids for imaging studies.

    Drug Development: Potential candidates for developing new pharmaceuticals.

Medicine

    Diagnostic Agents: Used in diagnostic imaging techniques.

    Therapeutic Agents: Investigated for their potential therapeutic effects in various diseases.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to their vibrant colors.

    Materials Science: Employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of these compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Inhibition of Enzymes: Blocking the activity of specific enzymes.

    Receptor Binding: Binding to receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    PRODAN Derivatives: Similar compounds include PRODAN and its derivatives, which are known for their fluorescent properties.

    Naphthalene Derivatives: Other naphthalene derivatives with similar structures and applications.

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which confer unique properties and applications.

Properties

Molecular Formula

C198H241N29O22S2

Molecular Weight

3443 g/mol

IUPAC Name

1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-morpholin-4-ylnaphthalen-2-yl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enamide

InChI

InChI=1S/C24H30N4O3.C24H31N3O2.C23H28N4O2.C23H27N3O2.C22H25N3O3.C22H27N3O2.C21H27N3O3S.C20H23N3O2.C19H23N3O3S/c1-18(17-29)16-27-24(30)22(15-25)13-19-2-3-21-14-23(5-4-20(21)12-19)26-6-7-28-8-10-31-11-9-28;1-4-10-27(11-5-2)23-9-8-20-12-19(6-7-21(20)14-23)13-22(15-25)24(29)26-16-18(3)17-28;1-17(16-28)15-25-23(29)21(14-24)12-18-3-4-20-13-22(6-5-19(20)11-18)27-9-7-26(2)8-10-27;1-17(16-27)15-25-23(28)21(14-24)12-18-5-6-20-13-22(8-7-19(20)11-18)26-9-3-2-4-10-26;1-16(15-26)14-24-22(27)20(13-23)11-17-2-3-19-12-21(5-4-18(19)10-17)25-6-8-28-9-7-25;1-4-25(5-2)21-9-8-18-10-17(6-7-19(18)12-21)11-20(13-23)22(27)24-14-16(3)15-26;1-4-24(5-2)20-9-8-18-10-17(6-7-19(18)12-20)11-21(13-22)28(26,27)23-14-16(3)15-25;1-14(13-24)12-22-20(25)18(11-21)9-15-4-5-17-10-19(23(2)3)7-6-16(17)8-15;1-14(13-23)12-21-26(24,25)19(11-20)9-15-4-5-17-10-18(22(2)3)7-6-16(17)8-15/h2-5,12-14,18,26,29H,6-11,16-17H2,1H3,(H,27,30);6-9,12-14,18,28H,4-5,10-11,16-17H2,1-3H3,(H,26,29);3-6,11-13,17,28H,7-10,15-16H2,1-2H3,(H,25,29);5-8,11-13,17,27H,2-4,9-10,15-16H2,1H3,(H,25,28);2-5,10-12,16,26H,6-9,14-15H2,1H3,(H,24,27);6-12,16,26H,4-5,14-15H2,1-3H3,(H,24,27);6-12,16,23,25H,4-5,14-15H2,1-3H3;4-10,14,24H,12-13H2,1-3H3,(H,22,25);4-10,14,21,23H,12-13H2,1-3H3

InChI Key

ORQMNMXYJOOVSG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)C(=O)NCC(C)CO.CCN(CC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)C(=O)NCC(C)CO.CCN(CC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)S(=O)(=O)NCC(C)CO.CC(CNC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)NCCN3CCOCC3)C#N)CO.CC(CNC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N)CO.CC(CNC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCN(CC3)C)C#N)CO.CC(CNC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCOCC3)C#N)CO.CC(CNC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N(C)C)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N(C)C)C#N)CO

Origin of Product

United States

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